Tfa-VAL-TYR-VAL-OH
Overview
Description
Tfa-VAL-TYR-VAL-OH: , also known as trifluoroacetyl tripeptide-2, is a synthetic tripeptide composed of valine, tyrosine, and valine residues. This compound is known for its applications in cosmetic and pharmaceutical industries due to its anti-aging properties. It is derived from an elastase inhibitor and is used to improve skin firmness, elasticity, and reduce wrinkles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tfa-VAL-TYR-VAL-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (valine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions. The trifluoroacetyl group is introduced to the N-terminus of the peptide to form the final product. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) with a trifluoroacetic acid (TFA) gradient .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The purification and quality control steps are critical to ensure the removal of residual TFA and other impurities .
Chemical Reactions Analysis
Types of Reactions: Tfa-VAL-TYR-VAL-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with different acyl groups at the N-terminus.
Scientific Research Applications
Tfa-VAL-TYR-VAL-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in anti-aging treatments and skin care products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its ability to improve skin texture and reduce signs of aging
Mechanism of Action
The mechanism of action of Tfa-VAL-TYR-VAL-OH involves several pathways:
Regulation of Progerin Production: It protects the nuclear lamina, prolongs cell life, and delays cell senescence.
Increase in Longevity Protein: Stimulates the production of longevity proteins.
Increase in Collagen: Restores collagen to youthful levels.
Inhibition of Elastase Activity: Reduces elastin degradation, promoting firmer and more elastic skin
Comparison with Similar Compounds
- Glycyl-glycyl-L-valine
- H-TYR-GLY-OH
- H-PHE-VAL-OH
- H-TYR-ALA-OH
- GLY-TYR-ALA
Comparison: Tfa-VAL-TYR-VAL-OH is unique due to its trifluoroacetyl group, which enhances its stability and bioactivity. Unlike other similar peptides, it specifically targets progerin production and elastase activity, making it particularly effective in anti-aging applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSLMGBKQKUAV-JYJNAYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64577-63-5 | |
Record name | Trifluoroacetyl tripeptide-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064577635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIFLUOROACETYL TRIPEPTIDE-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6WT9V3SGO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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